molecular formula C19H20N2O3S B2495023 2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851863-82-6

2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2495023
CAS No.: 851863-82-6
M. Wt: 356.44
InChI Key: UBPJUPOZTUNVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic small molecule featuring a 4,5-dihydro-1H-imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in early-stage anticancer research, particularly as a structural analog of potent 2-aryl-4-benzoyl-imidazole (ABI) derivatives. ABI analogs have demonstrated strong antiproliferative activity against a range of cancer cell lines, including melanoma and prostate cancer, with IC50 values reaching nanomolar concentrations . The primary research value of this compound class lies in its mechanism of action; studies on closely related ABI compounds indicate they function by inhibiting tubulin polymerization . These compounds competitively bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics, arresting cell cycle progression, and inducing apoptosis in cancer cells . A key advantage of the imidazole-based scaffold is its potential for improved aqueous solubility compared to thiazole-based analogs, which may simplify formulation for research purposes . Furthermore, this structural class has shown promise in being equally effective against multidrug-resistant cancer cells as their drug-sensitive parental lines, suggesting a potential to overcome common resistance mechanisms . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-9-8-15(12-17(16)24-2)18(22)21-11-10-20-19(21)25-13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPJUPOZTUNVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan and an appropriate leaving group.

    Attachment of the 3,4-Dimethoxybenzoyl Group: The final step involves the acylation of the imidazole ring with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the 3,4-dimethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylsulfanyl and dimethoxybenzoyl groups can interact with the target through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Substituent Effects on Key Properties
Compound Name / Structure Substituents Key Functional Groups Notable Properties Reference
Target Compound : 2-(Benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole 2-benzylsulfanyl, 1-(3,4-dimethoxybenzoyl) Thioether, dimethoxybenzoyl High polarity due to methoxy groups; potential for π-π stacking and hydrogen bonding N/A
[3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl]-1H-1,2,4-triazole derivatives (C1-C9) Triazole-imidazole hybrids Triazole, imidazole Broad-spectrum antimicrobial activity (e.g., against E. coli and C. albicans)
2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid derivatives (6a-6g) Sulfonyl, carboxylic acid Sulfonyl, dicarboxylic acid Enhanced solubility in polar solvents; sulfonyl groups may improve metabolic stability
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-dimethoxyphenyl, phenyl Methoxy, methyl Metal ion chelation (e.g., Ir³⁺ complexes); chemosensor potential
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Benzenesulfonyl, dichlorobenzyl Sulfonyl, dichloro Electron-withdrawing substituents likely increase reactivity in electrophilic substitutions
Key Observations:
  • Electron-Donating vs. In contrast, sulfonyl () or dichlorophenyl () groups are electron-withdrawing, which may alter redox behavior or biological target interactions .
  • Solubility: The dimethoxybenzoyl group likely improves solubility in polar solvents (e.g., ethanol or DMSO) compared to purely alkyl-substituted analogs (e.g., 2-benzyl-4,5-dihydro-1H-imidazole in ). Sulfonyl derivatives () exhibit even higher polarity but may face challenges in membrane permeability .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : The dimethoxy groups may participate in C–H···O hydrogen bonds, as observed in analogous dimethoxy-substituted crystals (). This contrasts with sulfonyl-containing compounds (), where S=O groups dominate H-bonding networks .
  • Crystal Packing : Bulky substituents (e.g., benzylsulfanyl) may induce steric hindrance, affecting crystallinity. SHELX software () is widely used for resolving such structural complexities .

Biological Activity

The compound 2-(benzylsulfanyl)-1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzylsulfanyl group and a 3,4-dimethoxybenzoyl moiety attached to a dihydroimidazole core. The molecular formula is C17H18N2O3SC_{17}H_{18}N_2O_3S, with a molecular weight of approximately 342.39 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds containing imidazole rings have been shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study evaluating the antitumor effects of imidazole derivatives demonstrated that specific analogs exhibited IC50 values in the low micromolar range against human lung cancer cell lines such as A549 and HCC827. For example:
CompoundCell LineIC50 (μM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3580.85 ± 0.05

These results suggest that modifications to the imidazole structure can enhance antitumor efficacy .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated. Studies have shown that certain benzothiazole and benzimidazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Research Findings : Compounds derived from similar frameworks were evaluated for their antimicrobial activity using broth microdilution methods against Escherichia coli and Staphylococcus aureus. Notably, compounds showed promising results with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.
CompoundTarget BacteriaMIC (μg/mL)
Compound DE. coli8
Compound ES. aureus16

These findings highlight the potential of sulfur-containing heterocycles in developing new antimicrobial agents .

The mechanism of action for compounds like this compound is believed to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to interfere with key enzymes involved in cancer cell metabolism.
  • DNA Interaction : Some derivatives exhibit binding affinity to DNA, disrupting replication processes in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.